

Commercial suppliers of Tris(4-trifluoromethylphenyl)phosphine

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Compound of Interest

Compound Name: *Tris(4-trifluoromethylphenyl)phosphine*

Cat. No.: B088308

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An In-depth Technical Guide to **Tris(4-trifluoromethylphenyl)phosphine** for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tris(4-trifluoromethylphenyl)phosphine**, a crucial ligand in modern synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, commercial availability, and key applications, with a focus on its role in catalysis.

Core Properties and Specifications

Tris(4-trifluoromethylphenyl)phosphine, also known as Tris(p-trifluoromethylphenyl)phosphine, is an air-stable, solid organophosphorus compound. Its electron-withdrawing trifluoromethyl groups significantly influence its electronic properties, making it a valuable ligand in various transition-metal-catalyzed reactions.

Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	13406-29-6	[1] [2] [3]
Molecular Formula	C ₂₁ H ₁₂ F ₉ P	[1] [3] [4]
Molecular Weight	466.28 g/mol	[3] [5]
Appearance	White to off-white or light yellow crystalline powder/crystals	[1] [4]
Melting Point	70-75 °C	[1] [2] [5]
Purity	≥97% to >99%	[1] [2] [4] [5] [6]
Solubility	Soluble in many organic solvents. Solubility in supercritical CO ₂ has been studied. [7]	

Table 2: Commercial Supplier Specifications

Supplier	Purity/Assay	Appearance	Melting Point (°C)
Thermo Scientific Chemicals	99%	Off-white to light yellow crystalline powder	70-75
Sigma-Aldrich	97%	Solid	70-75
Tokyo Chemical Industry (TCI)	>98.0% (GC)	White to light yellow powder to crystal	73.0 to 77.0
Elex Biotech LLC	Not specified	Not specified	Not specified
Alkali Scientific (via MilliporeSigma)	Not specified	Not specified	Not specified

Applications in Homogeneous Catalysis

Tris(4-trifluoromethylphenyl)phosphine is predominantly used as a ligand in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl groups can enhance the catalytic activity and stability of the palladium complex. It has been successfully employed in a variety of coupling reactions crucial for the synthesis of complex organic molecules, including pharmaceuticals.

Key applications include:

- Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboron compounds and organic halides.[\[5\]](#)
- Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides/triflates and amines.[\[5\]](#)
- Heck Reaction: Carbon-carbon bond formation between an unsaturated halide and an alkene.[\[5\]](#)
- Sonogashira Coupling: Carbon-carbon bond formation between a terminal alkyne and an aryl or vinyl halide.[\[5\]](#)
- Stille Coupling: Carbon-carbon bond formation between an organotin compound and an organic halide.[\[5\]](#)
- Negishi Coupling: Carbon-carbon bond formation between an organozinc compound and an organic halide.[\[5\]](#)
- Hiyama Coupling: Carbon-carbon bond formation between an organosilicon compound and an organic halide.[\[5\]](#)

Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions utilizing **Tris(4-trifluoromethylphenyl)phosphine** as a ligand. Researchers should note that optimal conditions (e.g., catalyst loading, base, solvent, temperature) may vary depending on the specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the Suzuki-Miyaura reaction between an aryl halide and a boronic acid.

Materials:

- Palladium source (e.g., $\text{Pd}(\text{OAc})_2$, $\text{Pd}_2(\text{dba})_3$)
- **Tris(4-trifluoromethylphenyl)phosphine**
- Aryl halide
- Arylboronic acid
- Base (e.g., K_3PO_4 , Cs_2CO_3 , K_2CO_3)
- Anhydrous solvent (e.g., toluene, dioxane, THF/water mixture)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- In an oven-dried flask under an inert atmosphere, combine the palladium precursor (e.g., 1-5 mol%) and **Tris(4-trifluoromethylphenyl)phosphine** (e.g., 2-10 mol%).
- Add the aryl halide (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
- Add the anhydrous, degassed solvent.
- Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of an aryl halide with an amine.[\[6\]](#)[\[8\]](#)

Materials:

- Palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, $\text{Pd}(\text{OAc})_2$)
- **Tris(4-trifluoromethylphenyl)phosphine**
- Aryl halide
- Amine
- Strong, non-nucleophilic base (e.g., NaOtBu , K_2CO_3 , Cs_2CO_3)
- Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
- Inert atmosphere (Nitrogen or Argon)

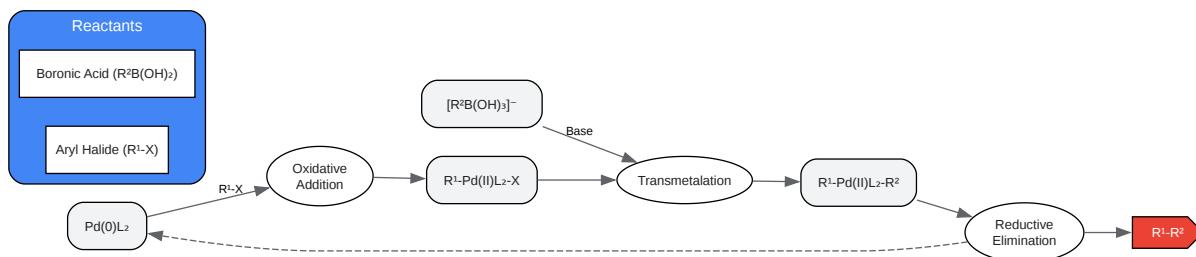
Procedure:

- To an oven-dried Schlenk tube or flask under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%), **Tris(4-trifluoromethylphenyl)phosphine** (e.g., 1.2-2.4 mol%), and the base (1.2-1.5 equivalents).[\[8\]](#)
- Add the aryl halide (1.0 equivalent) and the amine (1.1-1.2 equivalents).[\[8\]](#)
- Add the anhydrous, deoxygenated solvent via syringe.[\[8\]](#)
- Heat the reaction mixture with vigorous stirring to the appropriate temperature (typically 80-110 °C) for the specified time (usually 2-24 hours).[\[6\]](#)

- Monitor the reaction by TLC or LC-MS.[8]
- After completion, cool the mixture to room temperature and dilute with an organic solvent.
- Filter the mixture through a pad of celite to remove insoluble salts.[8]
- Concentrate the filtrate and purify the crude product by flash column chromatography.[8]

Visualizations

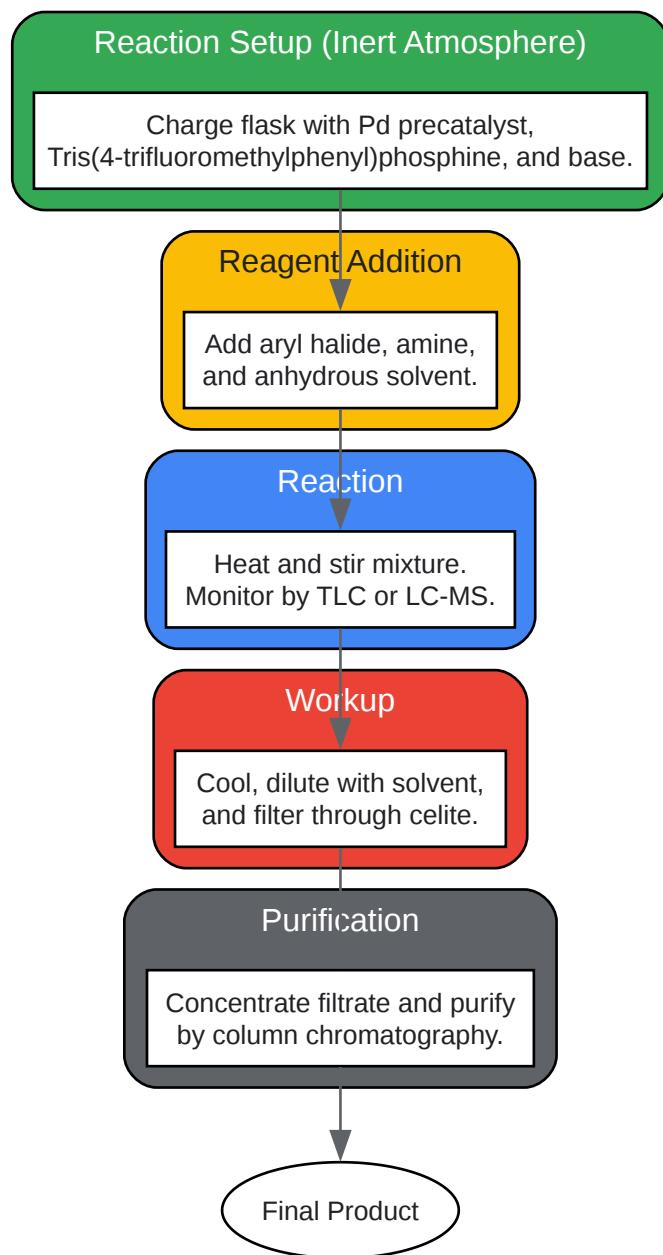
Catalytic Cycle of Suzuki-Miyaura Coupling



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Buchwald-Hartwig Amination



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Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

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